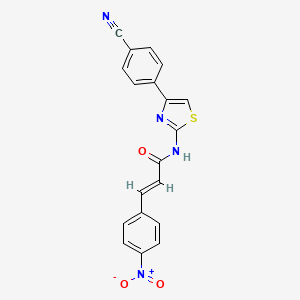

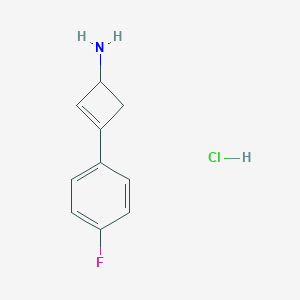

![molecular formula C22H18FN3O2S B2547161 N-(4-氟苄基)-2-[7-(4-甲苯基)-4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基]乙酰胺 CAS No. 1207012-48-3](/img/structure/B2547161.png)

N-(4-氟苄基)-2-[7-(4-甲苯基)-4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including indolization, decarboxylation, and amidification processes. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involved the Japp-Klingemann method followed by decarboxylation and condensation with 4-aminopyridine . Another related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized through condensation and chlorination steps . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of related compounds have been analyzed using various techniques, including crystallography and density functional theory (DFT). For example, the crystal structure of a thieno[3,2-d]pyrimidin-4-yl compound was determined, and its geometric bond lengths and angles were compared with DFT calculations . Similarly, the molecular structure and hydrogen-bonded interactions of a fluorinated pyrimidine compound were investigated .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their biological activities. For instance, the antiallergic activity of N-(pyridin-4-yl)-(indol-3-yl)acetamides was assessed through histamine release assays and IL-4 production tests . The antiproliferative activity of a thieno[3,2-d]pyrimidin-4-yl compound was evaluated against various cancer cell lines . These studies provide insights into the potential chemical reactions and interactions of the compound with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and computational analyses. For example, the vibrational modes of a fluorinated pyrimidine compound were assigned using FT-IR and FT-Raman spectra, supported by DFT calculations . The intermolecular interactions and drug likeness of these compounds were also assessed, providing a basis for understanding the properties of the compound .

科学研究应用

合成与抗癌活性

研究人员探索了与N-(4-氟苄基)-2-[7-(4-甲苯基)-4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基]乙酰胺相关的化合物的新型合成,展示了有效的抗癌活性。例如,新型氟化香豆素-嘧啶杂化物的微波辅助合成对人肺癌 (A-549) 和人腺癌乳腺 (MDA-MB-231) 癌细胞系表现出显着的细胞毒性。这种合成方法突出了该化合物在开发抗癌剂中的相关性 (Hosamani, Reddy, & Devarajegowda, 2015)。此外,另一项研究合成了 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基) 乙酰胺的衍生物,展示出抗炎活性,进一步突出了结构相似的化合物在治疗炎症相关疾病中的治疗潜力 (Sunder & Maleraju, 2013).

抗菌和抗真菌效力

包括 N-(4-氟苄基)-2-[7-(4-甲苯基)-4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基]乙酰胺类似物在内的噻吩并嘧啶衍生物的抗菌和抗真菌特性已得到广泛研究。一项关于新型噻吩并嘧啶连接罗丹明衍生物的合成和抗菌活性的具体研究报告了具有显着抗菌和抗真菌效力的化合物,证明了从该化学框架中开发新型抗菌剂的潜力 (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019)。

配体-蛋白质相互作用和光伏效率

另一个引人入胜的应用领域是配体-蛋白质相互作用和光伏效率的研究。对具有生物活性的苯并噻唑啉酮乙酰胺类似物(与 N-(4-氟苄基)-2-[7-(4-甲苯基)-4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基]乙酰胺具有结构相似性)的研究探讨了它们的能谱特性、量子力学研究以及在染料敏化太阳能电池 (DSSC) 中作为光敏剂的潜力。这些研究揭示了该化合物不仅在生物医学领域而且在可再生能源应用中的用途 (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020)。

作用机制

Target of Action

The compound “N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are known to have diverse biological activities

Mode of Action

Without specific information about this compound, it’s difficult to say exactly how it interacts with its targets. Thieno[3,2-d]pyrimidines often exert their effects by binding to specific proteins or enzymes, altering their function .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Thieno[3,2-d]pyrimidines can be involved in a variety of biochemical pathways due to their diverse biological activities .

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2S/c1-14-2-6-16(7-3-14)18-12-29-21-20(18)25-13-26(22(21)28)11-19(27)24-10-15-4-8-17(23)9-5-15/h2-9,12-13H,10-11H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFHUCHLTYKFJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

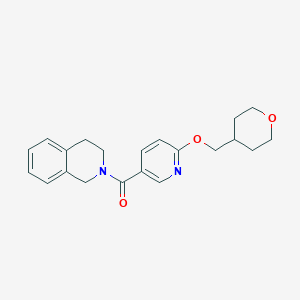

![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)

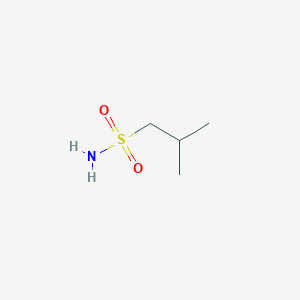

![5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2547087.png)

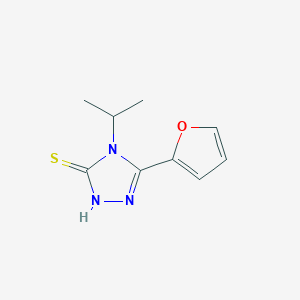

![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)

![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)

![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547099.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547100.png)

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2547101.png)